molecular formula C17H21N B6335836 2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole CAS No. 1422518-52-2

2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole

Cat. No.: B6335836
CAS No.: 1422518-52-2
M. Wt: 239.35 g/mol
InChI Key: ZTTSWSYZUUOHSN-UHFFFAOYSA-N
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Description

This compound is part of the pyrrole family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Preparation Methods

The synthesis of 2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesAdditionally, it is used in industrial research for developing new materials and processes .

Mechanism of Action

The mechanism of action of 2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, making it a valuable compound for research in pharmacology and toxicology.

Comparison with Similar Compounds

2-Benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share a similar pyrrole ring structure but differ in their biological activities and applications. The unique structure of this compound gives it distinct properties that make it suitable for specific research and industrial applications .

Properties

IUPAC Name

2-benzyl-4,5,6,7,8,9-hexahydro-1H-cycloocta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-2-7-11-17-15(10-6-1)13-16(18-17)12-14-8-4-3-5-9-14/h3-5,8-9,13,18H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTSWSYZUUOHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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